

Comparative analysis of "1-Methyl-1H-indazol-4-ol" with known inhibitors

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Compound of Interest

Compound Name: *1-Methyl-1H-indazol-4-ol*

Cat. No.: *B186704*

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Comparative Analysis of Indazole-based and other PI3K Inhibitors

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous targeted therapies. While "**1-Methyl-1H-indazol-4-ol**" is a foundational chemical building block, its more complex derivatives have been developed into potent enzyme inhibitors. This guide provides a comparative analysis of a prominent indazole-based inhibitor, Pictilisib (GDC-0941), with other well-characterized inhibitors of the Phosphoinositide 3-kinase (PI3K) pathway. The PI3K/AKT/mTOR signaling cascade is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a frequent driver in many human cancers. This comparison aims to offer researchers, scientists, and drug development professionals an objective overview of the performance of these inhibitors, supported by experimental data.

Overview of Compared PI3K Inhibitors

This analysis focuses on the following representative PI3K inhibitors:

- Pictilisib (GDC-0941): An indazole-containing pan-Class I PI3K inhibitor.
- Buparlisib (BKM120): A pan-Class I PI3K inhibitor with a 2,6-dimorpholinopyrimidine core.

- Alpelisib (BYL719): An α -isoform selective PI3K inhibitor based on a 2-aminothiazole scaffold.
- Idelalisib (CAL-101): A δ -isoform selective PI3K inhibitor with a purine scaffold.

Data Presentation: In Vitro Potency and Selectivity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of the selected inhibitors against the Class I PI3K isoforms. Lower IC50 values indicate higher potency.

Inhibitor	Scaffold Type	p110 α IC50 (nM)	p110 β IC50 (nM)	p110 δ IC50 (nM)	p110 γ IC50 (nM)	Selectivity Profile
Pictilisib (GDC-0941)	Indazole	3	33	3	75	Pan-Class I (potent against α and δ)
Buparlisib (BKM120)	Pyrimidine	52	166	116	262	Pan-Class I
Alpelisib (BYL719)	Thiazole	5	1200	290	250	α -selective [1] [2]
Idelalisib (CAL-101)	Purine	8600	4000	19	2100	δ -selective [3]

Note: IC50 values are compiled from various sources and may vary slightly depending on the specific assay conditions. [1][2][4][5][6][7][8][9][10]

Experimental Protocols

In Vitro PI3K Enzyme Activity Assay (Kinase Assay)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific PI3K isoform.

Principle: The assay measures the phosphorylation of the lipid substrate phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3) by a recombinant PI3K enzyme. The amount of PIP3 produced is then detected, often using a competitive ELISA or a luminescence-based method that measures the amount of ATP consumed.

General Protocol:

- **Reagent Preparation:** Recombinant human PI3K isoforms (p110 α , β , δ , γ) are expressed and purified. The inhibitor is dissolved in a suitable solvent, typically DMSO, and serially diluted.
- **Reaction Setup:** The kinase reaction is initiated by adding the PI3K enzyme to a reaction buffer containing PIP2, ATP (often radiolabeled [γ -³³P]-ATP or in a system with a coupled luciferase), and the test inhibitor at various concentrations.[11]
- **Incubation:** The reaction mixture is incubated at room temperature for a defined period, typically 1 hour, to allow for the enzymatic reaction to proceed.
- **Termination and Detection:** The reaction is stopped, and the amount of PIP3 produced (or ATP consumed) is quantified. In radiometric assays, the phosphorylated lipid is separated and quantified using a scintillation counter.[11] In luminescence-based assays like ADP-Glo™, the amount of ADP produced is converted to a light signal.[12]
- **Data Analysis:** The percentage of inhibition at each inhibitor concentration is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.[11]

Cell-Based Proliferation/Viability Assay

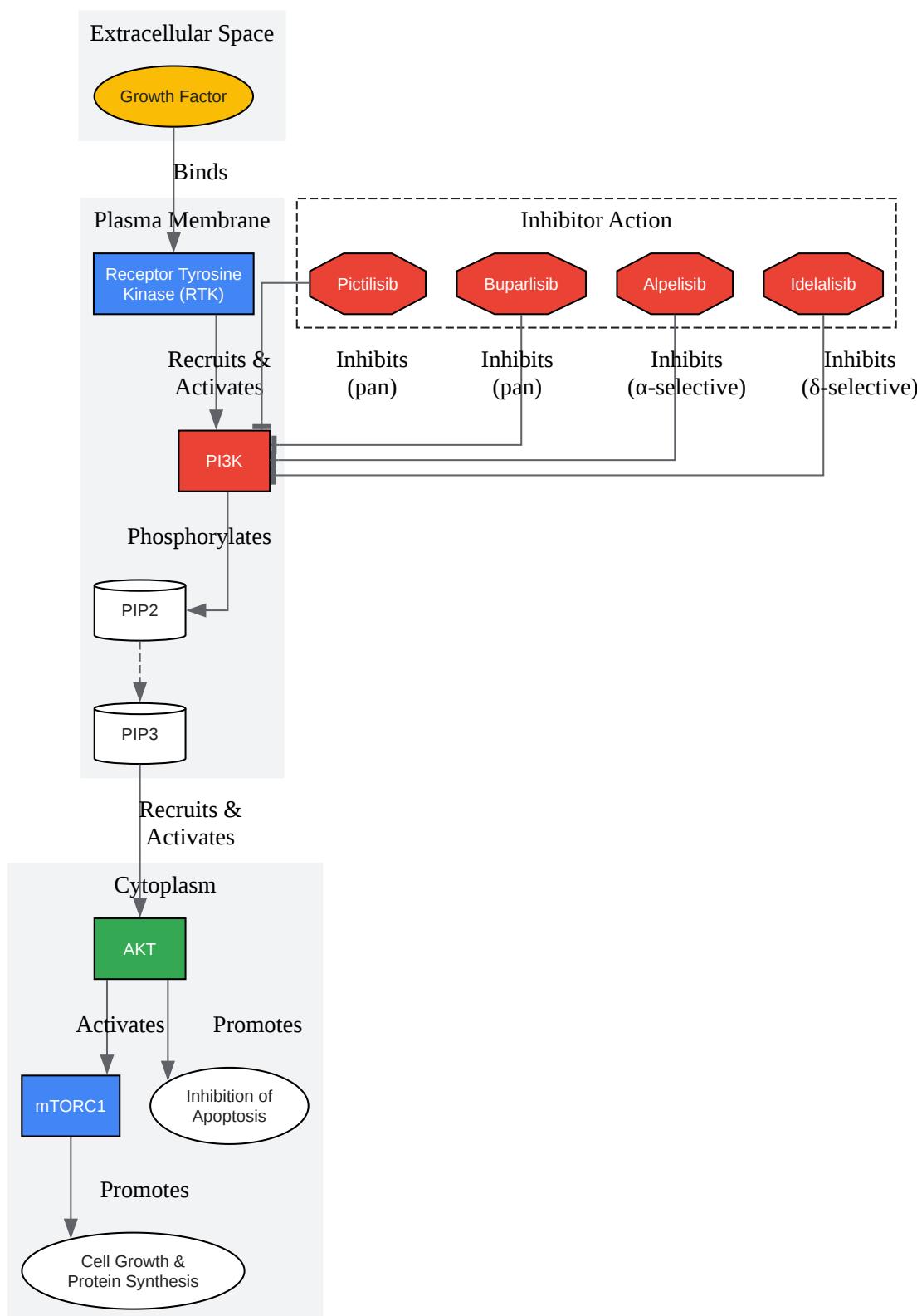
This assay assesses the effect of the inhibitor on the growth and viability of cancer cell lines.

Principle: Cancer cell lines with a known dependence on the PI3K pathway are cultured in the presence of varying concentrations of the inhibitor. After a set incubation period, cell viability is measured using a metabolic assay (e.g., MTT or CellTiter-Glo) or by direct cell counting.

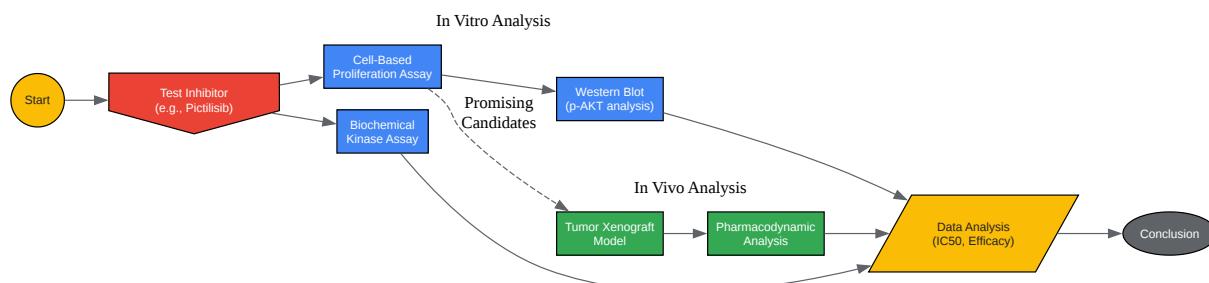
General Protocol:

- Cell Seeding: Cancer cells (e.g., U87MG glioblastoma, MCF7 breast cancer) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
- Compound Treatment: The cells are treated with serial dilutions of the inhibitor or a vehicle control (DMSO).
- Incubation: The plates are incubated for a period of 48 to 72 hours under standard cell culture conditions (37°C, 5% CO₂).
- Viability Measurement:
 - MTT Assay: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active metabolism reduce the yellow MTT to purple formazan crystals, which are then solubilized and the absorbance is read on a plate reader.
 - CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies the amount of ATP present, which indicates the number of metabolically active cells. A reagent is added that lyses the cells and generates a luminescent signal proportional to the amount of ATP.
- Data Analysis: The results are expressed as a percentage of the viability of the vehicle-treated control cells. The IC₅₀ or GI₅₀ (concentration for 50% growth inhibition) is calculated from the dose-response curve.[13]

Mandatory Visualizations

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Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition.

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Caption: General experimental workflow for PI3K inhibitor evaluation.

Conclusion

The indazole-based compound, Pictilisib (GDC-0941), demonstrates potent pan-Class I PI3K inhibition, comparable in potency to other inhibitors with different chemical scaffolds.^{[4][6]} Its strong activity against the p110 α and p110 δ isoforms highlights the versatility of the indazole core in designing powerful enzyme inhibitors. In comparison, inhibitors like Alpelisib and Idelalisib offer isoform-selectivity, which can be advantageous in targeting specific cancer types with a potentially more favorable side-effect profile.^{[3][14][15]} The choice between a pan-inhibitor like Pictilisib or an isoform-selective inhibitor depends on the specific therapeutic context, including the genetic makeup of the tumor and the desired balance between efficacy and toxicity. This analysis underscores the importance of the indazole scaffold in the development of targeted cancer therapies and provides a framework for comparing its derivatives with other classes of inhibitors.

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